1-(ADAMANTAN-1-YLOXY)-3-(4-ETHYLPIPERAZIN-1-YL)PROPAN-2-OL DIHYDROCHLORIDE
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Overview
Description
1-(ADAMANTAN-1-YLOXY)-3-(4-ETHYLPIPERAZIN-1-YL)PROPAN-2-OL DIHYDROCHLORIDE is a synthetic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of an adamantane moiety linked to a piperazine ring via a propanol chain, with the presence of dihydrochloride enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ADAMANTAN-1-YLOXY)-3-(4-ETHYLPIPERAZIN-1-YL)PROPAN-2-OL DIHYDROCHLORIDE typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is functionalized to introduce a reactive group, such as a hydroxyl or halide group.
Linking the Piperazine Ring: The functionalized adamantane is then reacted with a piperazine derivative, often under basic conditions, to form the desired linkage.
Introduction of the Propanol Chain: The intermediate product is further reacted with a propanol derivative to complete the synthesis.
Formation of Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(ADAMANTAN-1-YLOXY)-3-(4-ETHYLPIPERAZIN-1-YL)PROPAN-2-OL DIHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
1-(ADAMANTAN-1-YLOXY)-3-(4-ETHYLPIPERAZIN-1-YL)PROPAN-2-OL DIHYDROCHLORIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(ADAMANTAN-1-YLOXY)-3-(4-ETHYLPIPERAZIN-1-YL)PROPAN-2-OL DIHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with various receptors or enzymes. This dual interaction can modulate biological activity and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(ADAMANTAN-1-YLOXY)-3-(4-METHYLPIPERAZIN-1-YL)PROPAN-2-OL DIHYDROCHLORIDE
- 1-(ADAMANTAN-1-YLOXY)-3-(4-PHENYLPIPERAZIN-1-YL)PROPAN-2-OL DIHYDROCHLORIDE
Uniqueness
1-(ADAMANTAN-1-YLOXY)-3-(4-ETHYLPIPERAZIN-1-YL)PROPAN-2-OL DIHYDROCHLORIDE is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.
Properties
IUPAC Name |
1-(1-adamantyloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O2.2ClH/c1-2-20-3-5-21(6-4-20)13-18(22)14-23-19-10-15-7-16(11-19)9-17(8-15)12-19;;/h15-18,22H,2-14H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJSUILAVBREEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC23CC4CC(C2)CC(C4)C3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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